CYP3A4 Inactivation Potency: Dasatinib Analog‑1 vs. Parent Dasatinib
Dasatinib analog‑1 inhibits CYP3A4 with a Ki value of 5.4 μM [REFS‑1]. In direct comparison, the parent drug dasatinib exhibits CYP3A4 inactivation parameters of KI = 6.3 μM and kinact = 0.034 min–1 [REFS‑2]. The numerically lower Ki value for dasatinib analog‑1 suggests a modestly enhanced affinity for CYP3A4 relative to the parent compound under the reported assay conditions.
| Evidence Dimension | CYP3A4 inhibition constant (Ki) and inactivation kinetics |
|---|---|
| Target Compound Data | Ki = 5.4 μM (dasatinib analog‑1) [REFS‑1] |
| Comparator Or Baseline | KI = 6.3 μM, kinact = 0.034 min–1 (dasatinib) [REFS‑2] |
| Quantified Difference | ΔKi ≈ –0.9 μM (analog‑1 vs. dasatinib; absolute comparison) |
| Conditions | In vitro CYP3A4 enzymatic assay; dasatinib analog‑1 conditions: commercial vendor‑reported assay; dasatinib conditions: human liver microsomes or recombinant CYP3A4 (Li et al., 2009) |
Why This Matters
This difference quantifies that dasatinib analog‑1 is not a metabolically inert derivative; its altered CYP3A4 interaction may influence clearance rates, drug–drug interaction potential, and metabolite profiles in preclinical models compared to dasatinib.
- [1] Li, X., He, Y., Ruiz, C. H., Koenig, M., & Cameron, M. D. (2009). Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways. Drug Metabolism and Disposition, 37(6), 1242–1250. https://doi.org/10.1124/dmd.108.025932 View Source
